Product packaging for Quinolinium, 1-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-, iodide(Cat. No.:CAS No. 634-21-9)

Quinolinium, 1-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-, iodide

Cat. No.: B1599876
CAS No.: 634-21-9
M. Wt: 454.3 g/mol
InChI Key: MYKATFBGLTVMQX-UHFFFAOYSA-M
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Description

Quinolinium, 1-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-, iodide is a useful research compound. Its molecular formula is C23H23IN2 and its molecular weight is 454.3 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl red iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23IN2 B1599876 Quinolinium, 1-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-, iodide CAS No. 634-21-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2.HI/c1-3-24-16-15-19(21-10-6-8-12-23(21)24)17-20-14-13-18-9-5-7-11-22(18)25(20)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKATFBGLTVMQX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-21-9
Record name Ethyl Red
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Historical Development and Academic Significance in Dye Chemistry

The journey of ethyl red iodide is deeply rooted in the broader history of cyanine (B1664457) dyes. The first cyanine dye, Quinoline (B57606) Blue, was synthesized by C.H.G. Williams in 1856. core.ac.uk This discovery paved the way for the development of a vast class of dyes characterized by their vibrant colors and light-sensitizing properties.

Ethyl red, chemically known as 1,1'-diethyl-2,4'-cyanine iodide, was patented in 1903 by Miethe and Traube. photrio.com Its development was a significant milestone in the field of photographic sensitizers. photrio.comscientificlabs.co.uk Before the advent of such dyes, photographic emulsions were only sensitive to blue light. Ethyl red was among the dyes that extended the spectral sensitivity of photographic plates to the green and red regions of the spectrum, making panchromatic photography possible. photrio.com This ability to absorb light at specific wavelengths and transfer the energy to silver halide crystals was a pivotal advancement in imaging technology. Beyond photography, its properties as a pH indicator, effective in the 4.5-6.5 range, also contributed to its academic and practical importance. lookchem.comscbt.comtheclinivex.com

Structural Classification Within Cyanine and Azo Dye Families

Ethyl red iodide is structurally classified as a monomethine cyanine (B1664457) dye. core.ac.uk Its core structure consists of two quinoline (B57606) heterocyclic nuclei linked by a single methine (=CH-) bridge. nih.gov The positive charge of the molecule is delocalized across this conjugated system, which is fundamental to its characteristic color and photophysical properties. The "diethyl" prefix in its name refers to the two ethyl groups attached to the nitrogen atoms of the quinoline rings, and the iodide anion serves to balance the positive charge of the cationic dye.

It is important to distinguish ethyl red iodide from azo dyes, although some commercial suppliers may mislabel it as such. medchemexpress.commedchemexpress.com Azo dyes are characterized by the presence of a diazo group (-N=N-) linking two aromatic rings. The structure of ethyl red iodide, with its quinoline rings connected by a methine bridge, definitively places it within the cyanine family. nih.govnih.gov Its specific classification is as a pseudoisocyanine (B1232315) iodide. lookchem.com

Contemporary Research Landscape and Scholarly Interest

Mechanistic Investigations of Quaternization Reactions in Dye Synthesis

The synthesis of cyanine (B1664457) dyes, including Ethyl Red Iodide, fundamentally relies on the quaternization of nitrogen-containing heterocyclic bases. This reaction introduces an alkyl group, in this case, an ethyl group, onto the nitrogen atom, thereby forming a quaternary ammonium (B1175870) salt. This salt is a crucial precursor for the subsequent condensation reaction that forms the characteristic polymethine bridge of cyanine dyes.

Role of Ethyl Iodide in the Derivatization of Heterocyclic Salts for Cyanine Dye Precursors

Ethyl iodide serves as a primary ethylating agent in the synthesis of Ethyl Red Iodide precursors. The process involves the reaction of a heterocyclic base, such as 2-methylquinoline (B7769805) (quinaldine) or lepidine, with ethyl iodide. The lone pair of electrons on the nitrogen atom of the heterocycle attacks the electrophilic ethyl group of ethyl iodide, resulting in the displacement of the iodide ion and the formation of a quaternary ammonium iodide salt. globalscientificjournal.comresearchgate.net This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

The choice of ethyl iodide is significant due to the reactivity of the carbon-iodine bond. Iodine is a good leaving group, facilitating the nucleophilic attack by the heterocyclic nitrogen. The quaternization step is critical as it activates the adjacent methyl group on the heterocyclic ring, making its protons acidic and susceptible to deprotonation by a base. This deprotonation generates a reactive methylene (B1212753) base, a key intermediate in the formation of the cyanine dye's polymethine chain. researchgate.netunito.it

The general mechanism can be represented as follows:

Heterocycle-CH₃ + CH₃CH₂I → [Heterocycle-N⁺-CH₂CH₃]I⁻ + CH₃

This quaternized salt is the foundational building block for the subsequent steps in the synthesis of Ethyl Red Iodide.

Reaction Kinetics and Selectivity in Precursor Formation

The kinetics of the quaternization reaction are influenced by several factors, including the nature of the heterocyclic base, the solvent, and the reaction temperature. The nucleophilicity of the nitrogen atom in the heterocyclic ring plays a crucial role; more electron-rich heterocycles will generally react faster.

Selectivity in the formation of precursors is paramount, especially when synthesizing unsymmetrical cyanine dyes. In the context of Ethyl Red Iodide, which is a symmetrical dye, the primary concern is achieving complete quaternization to ensure high yields of the desired precursor. However, in the synthesis of more complex analogs, controlling the regioselectivity of the quaternization becomes a significant challenge, particularly in heterocycles with multiple nitrogen atoms.

Studies on reaction kinetics often involve monitoring the disappearance of reactants or the appearance of the product over time, which can be accomplished using spectroscopic techniques. The rate law for the quaternization is typically second-order, being first-order in both the heterocycle and ethyl iodide.

Optimized Synthetic Routes for High-Purity Ethyl Red Iodide Analogs

The traditional synthesis of Ethyl Red Iodide involves the condensation of two equivalents of the quaternized precursor, N-ethylquinaldinium iodide or N-ethyllepidinium iodide, with a suitable one-carbon synthon, often in the presence of a base. Optimization of these routes focuses on improving yield, purity, and scalability.

Key optimization strategies include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and product solubility. High-boiling point solvents like pyridine (B92270) or piperidine (B6355638) can also act as basic catalysts. globalscientificjournal.com

Base Catalysis: The use of appropriate bases, such as triethylamine (B128534) or piperidine, is crucial for the deprotonation of the activated methyl group to form the reactive methylene intermediate. researchgate.net

Purification Techniques: Achieving high purity is essential for the performance of the dye. Purification methods often involve recrystallization, precipitation, or chromatographic techniques to remove unreacted starting materials and byproducts. iaea.orgacs.org

Parameter Traditional Method Optimized Method
Solvent EthanolPyridine, o-dichlorobenzene
Catalyst Strong inorganic basesOrganic bases (e.g., triethylamine, piperidine)
Reaction Time Often lengthyCan be reduced with microwave assistance
Purification Multiple recrystallizationsChromatographic purification, precipitation
Yield ModerateOften improved

Exploration of Novel Synthetic Strategies for Structural Modifications

Research into novel synthetic strategies aims to create Ethyl Red Iodide analogs with tailored properties, such as altered absorption and emission wavelengths, improved photostability, or specific functionalities for various applications.

One approach involves modifying the heterocyclic core. Instead of quinoline, other nitrogen-containing heterocycles like benzothiazole, benzoxazole, or indole (B1671886) can be used as starting materials. acs.org This leads to a diverse range of cyanine dyes with different electronic and steric properties.

Another strategy focuses on modifying the polymethine chain. While Ethyl Red is a monomethine cyanine, longer chain analogs (trimethine, pentamethine, etc.) can be synthesized by using different linking agents. For instance, condensation with triethyl orthoformate can yield a trimethine cyanine.

Furthermore, the introduction of various substituents on the heterocyclic rings allows for fine-tuning of the dye's properties. These substituents can be introduced either on the starting heterocycle before quaternization or, in some cases, on the final dye molecule. This functionalization can enhance solubility, facilitate conjugation to biomolecules, or alter the dye's photophysical characteristics. nih.gov The development of solid-phase synthesis techniques has also provided a streamlined approach for creating libraries of cyanine dye analogs with diverse structural modifications. unito.it

Spectroscopic and Analytical Profiling of Ethyl Red Iodide

Ethyl red iodide, a member of the cyanine dye family, is a compound of significant interest in various scientific and technological fields. medchemexpress.com A thorough understanding of its chemical and physical properties is paramount for its effective application. This article delves into the advanced spectroscopic and analytical techniques employed to characterize ethyl red iodide, focusing on its vibrational, electronic, and structural properties, as well as methods for purity assessment.

Electronic Structure and Quantum Chemical Investigations

Density Functional Theory (DFT) and Ab Initio Calculations on Molecular Orbitals and Energy Levels

Theoretical investigations using Density Functional Theory (DFT) and ab initio methods provide significant insights into the electronic structure of ethyl red iodide and related dye molecules. These computational approaches are crucial for understanding their properties and potential applications, particularly in dye-sensitized solar cells (DSSCs). researchgate.net

The ground state structures of ethyl red are typically optimized using DFT with functionals like B3LYP and basis sets such as 6-31G(d). mdpi.com These calculations are fundamental for determining the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy levels of these orbitals are critical in analyzing the behavior of organic solar cells. researchgate.net For instance, the HOMO energy level is indicative of the electron-donating ability of a molecule. mdpi.com

In a study comparing ethyl red and carminic acid, the calculated HOMO energy for ethyl red was -4.46 eV. mdpi.com The HOMO and LUMO energies, along with the resulting energy gap, are calculated in both vacuum and solvent environments to provide a more realistic simulation of their performance in DSSCs. mdpi.com Ab initio calculations, which are computationally intensive but often more accurate, are also employed to study the potential energy curves and non-adiabatic interactions in related ethyl radical systems, providing a deeper understanding of their electronic states. csic.escsic.es

The table below summarizes key quantum chemical parameters for ethyl red, derived from DFT calculations.

Table 1: Calculated Quantum Chemical Properties of Ethyl Red

Parameter Value Method Reference
HOMO Energy -4.46 eV DFT/B3LYP/6-31G(d) mdpi.com
LUMO Energy -2.15 eV DFT/B3LYP/6-31G(d) mdpi.com

Theoretical Studies of Photoinduced Electron Transfer and Excitation States

Theoretical studies are instrumental in elucidating the dynamics of photoinduced electron transfer and the nature of excited states in ethyl red and similar dye sensitizers. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for investigating the electronic transitions and excited state properties. researchgate.netmdpi.com

Upon absorption of light, a dye molecule transitions from its ground state to an excited state. TD-DFT calculations can predict the absorption spectra, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which indicate the probability of a particular electronic transition. mdpi.com For ethyl red, calculations have shown that the strongest absorption in the visible region is primarily due to the transition from the HOMO to the LUMO. mdpi.com

High-level ab initio calculations on related systems, such as the ethyl radical, have been used to map out potential energy curves of ground and excited states, helping to understand the dissociation pathways following photoexcitation. csic.es These studies reveal the complex non-adiabatic dynamics that can occur, including transitions between different electronic states. csic.es

Table 2: Calculated Transition Properties of Ethyl Red in Ethanol

Excited State λmax (nm) Oscillator Strength (f) Major Contribution Reference
S1 516.42 0.2843 H-1 → L mdpi.com

Computational Modeling of Dye-Sensitizer Interactions with Semiconductor Surfaces

Computational modeling plays a vital role in understanding the interaction between dye sensitizers like ethyl red and semiconductor surfaces, which is a cornerstone of DSSC technology. rsc.org DFT and TD-DFT methods are used to investigate the electronic and optical properties of the dye adsorbed on a semiconductor cluster, typically a model of TiO2. researchgate.netmdpi.com

When ethyl red adsorbs onto a TiO2 surface, its electronic properties are altered. mdpi.com Calculations show that the HOMO and LUMO energy levels of the adsorbed dye are lowered compared to the isolated molecule. mdpi.com This change in energy levels is critical for efficient electron injection. The LUMO of the dye must be energetically higher than the conduction band edge of the TiO2 for electron transfer to be favorable. researchgate.netmdpi.com

The adsorption geometry and the nature of the binding between the dye and the semiconductor are also investigated. These factors influence the electronic coupling and the rate of electron injection. rsc.org Three-dimensional real-space analysis methods can be used to visualize the charge transfer process in the dye/TiO2 complex. mdpi.com For the ethyl red/TiO2 complex, the electron density of the HOMO is mainly located on the diethylamine (B46881) and benzene (B151609) ring units, while the LUMO's electron density is distributed over the benzene ring, 2-diazenylbenzoic acid, and the TiO2 units, indicating a pathway for electron injection. mdpi.com

Table 3: Calculated Properties of Ethyl Red and its TiO2 Complex

System HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
Isolated Ethyl Red -4.46 -2.15 2.31 mdpi.com

Analysis of Charge Distribution and Reactivity Indices

The analysis of charge distribution and chemical reactivity indices provides a quantitative framework for understanding and predicting the behavior of molecules like ethyl red. mdpi.commdpi.com These parameters are derived from the electronic structure calculations and offer insights into the molecule's stability, reactivity, and electron-donating or accepting capabilities. mdpi.comiucr.org

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO). mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. mdpi.commdpi.com A lower chemical hardness suggests higher reactivity. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as (I + A) / 2. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η). mdpi.com

Electron Donating Power (ω⁻): Indicates the capability of a molecule to donate charge. mdpi.com

Electron Accepting Power (ω⁺): Indicates the capability of a molecule to accept charge. mdpi.com

For ethyl red, a lower electron-donating power was calculated compared to carminic acid, implying a greater ability to donate electrons. mdpi.com Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution, where red regions indicate negative potential (prone to electrophilic attack) and blue regions indicate positive potential (prone to nucleophilic attack). iucr.orgtandfonline.com This information is crucial for understanding intermolecular interactions and reaction mechanisms. iucr.org

Table 4: Calculated Chemical Reactivity Indices for Ethyl Red

Reactivity Index Definition Calculated Value (eV) Reference
Ionization Potential (I) -EHOMO 4.46 mdpi.com
Electron Affinity (A) -ELUMO 2.15 mdpi.com
Chemical Hardness (η) (I - A) / 2 1.155 mdpi.com
Electron Donating Power (ω⁻) (3I + A)² / (16(I - A)) 4.67 mdpi.com
Electron Accepting Power (ω⁺) (I + 3A)² / (16(I - A)) 1.62 mdpi.com

Photophysical and Photochemical Properties in Research Contexts

All-Optical Switching Characteristics in Doped Polymer Films

Ethyl red iodide has been identified as a promising candidate for applications in optoelectronics, particularly in the development of all-optical switching devices. researchgate.net Research has focused on films composed of polymethyl methacrylate (B99206) (PMMA) doped with ethyl red (ER), prepared using a sol-gel process and a repeat-spin-coating method. researchgate.net These ER-doped PMMA films exhibit photo-induced dichroism and birefringence, which are the foundational properties for all-optical switching. researchgate.net

Experimental investigations into these films have demonstrated significant all-optical switching capabilities. When subjected to a 532 nm continuous wave (CW) pump beam, the material shows a clear modulation of a signal beam. The effectiveness of this switching is influenced by factors such as the intensity and modulation frequency of the pump beam, as well as the concentration of ethyl red in the polymer matrix and the solvents used in its preparation. researchgate.net

At a relatively low pump power of 8 mW, a modulation depth of 50% was achieved. researchgate.net Further optimization showed that a maximal modulation depth of 72% is attainable. researchgate.net The response time of the switch was measured to be near 1 millisecond at room temperature, indicating a relatively fast response for a photochromic material. researchgate.net These findings underscore the potential of ethyl red-doped polymer films for use in optical switching and data recording applications. researchgate.net

Table 1: All-Optical Switching Performance of Ethyl Red-Doped PMMA Film

Parameter Value Conditions
Pump Wavelength 532 nm (CW) -
Modulation Depth 50% 8 mW pump power
Maximum Modulation Depth 72% Optimized conditions
Response Time ~1 ms Room Temperature

Photoelectrical Properties as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Ethyl red iodide has been investigated as a photosensitizer in dye-sensitized solar cells (DSSCs), an application area driven by the dye's ability to absorb light and facilitate electron transfer. mdpi.comacs.org DSSCs operate on the principle of a dye absorbing photons, leading to the injection of electrons from the dye's excited state into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). acs.orgresearchgate.net The performance of ethyl red in this role has been explored through both experimental and theoretical studies, often in comparison to other organic dyes like carminic acid. mdpi.com

The light-harvesting efficiency (LHE) is a critical parameter for a DSSC sensitizer, as it quantifies the dye's ability to absorb incident light. nih.gov A higher LHE value is desirable because it contributes to a larger photocurrent response. nih.gov The LHE can be calculated from the dye's absorption characteristics.

The electrochemical properties of the dye, specifically its ground and excited state oxidation potentials, are crucial for determining the feasibility of electron transfer processes in a DSSC. mdpi.comresearchgate.net The ground state oxidation potential relates to the highest occupied molecular orbital (HOMO) energy level of the dye. For successful dye regeneration, the HOMO level of the dye must be more negative than the redox potential of the electrolyte, which is often an iodide/triiodide (I⁻/I₃⁻) couple. researchgate.net The HOMO energy for ethyl red has been calculated to be -4.46 eV, which is sufficient for regeneration by the electrolyte. mdpi.com

The excited state lifetime (τ) of the dye is another vital parameter, as a longer lifetime provides a larger window for the electron injection process to occur from the excited dye into the semiconductor. mdpi.com The excited state lifetime for ethyl red has been calculated to be 14.05 nanoseconds (ns). mdpi.com This lifetime is considered adequate for the charge transfer process to take place efficiently. mdpi.com

Table 2: Photoelectrical and Photophysical Properties of Ethyl Red in DSSC Context

Parameter Value Reference
Photoelectric Conversion Efficiency (PCE) 0.05% mdpi.com
Open-Circuit Voltage (Voc) 0.45 V mdpi.com
Short-Circuit Current Density (Jsc) 0.13 mA cm⁻² mdpi.com
Light-Harvesting Efficiency (LHE) 0.946 mdpi.com
HOMO Energy (Ground State) -4.46 eV mdpi.com
Excited State Lifetime (τ) 14.05 ns mdpi.com

Investigation of Light-Harvesting Efficiency (LHE)

Photodegradation Mechanisms and Stability Under Illumination

The stability of organic dyes under illumination is a critical factor for the long-term performance of devices like DSSCs. rsc.org Photodegradation involves chemical changes in the dye molecule induced by light absorption. For dyes used in DSSCs, this process is often exacerbated by the presence of the semiconductor (e.g., TiO₂) and the electrolyte components. swan.ac.uk

While specific, detailed studies on the photodegradation pathway of ethyl red iodide are not extensively documented, general mechanisms applicable to organic dyes in solar cells can be inferred. Photochemical degradation is primarily driven by photo-oxidation and photocatalytic reactions. rsc.org In a DSSC, the TiO₂ photoanode can be excited by UV light, generating oxidative holes that can react with and consume the iodide/triiodide redox couple, leading to cell failure. swan.ac.uk

Applications in Advanced Optical and Chemical Technologies Research Focus

Development of Ethyl Red Iodide-Doped Optical Materials for Switching Applications

The exploration of organic dyes for nonlinear optical (NLO) applications has identified promising candidates for technologies like all-optical switching. Ethyl red, when incorporated into a polymer matrix, demonstrates significant potential for such applications. medchemexpress.commedchemexpress.com Research has focused on creating ethyl red-doped polymer films and characterizing their optical switching capabilities.

In one key study, an ethyl red-doped poly(methyl methacrylate) (PMMA) film was fabricated. medchemexpress.com The investigation into its all-optical switching characteristics was conducted using a Z-scan technique with a nanosecond pulsed laser. The results revealed that the doped film exhibited a significant third-order nonlinear optical response, which is crucial for optical switching. medchemexpress.com The mechanism behind this switching behavior is attributed to the photoinduced anisotropy created in the dye-doped polymer film. When the pump laser is active, the ethyl red molecules undergo a conformational change, leading to a temporary anisotropic state in the material. This induced anisotropy alters the polarization state of a probe beam, effectively "switching" it.

The performance of these doped films is characterized by several key parameters. Research has shown that the switching efficiency is dependent on the intensity of the pump laser. The material demonstrates a fast response time, a critical factor for practical optical switching devices. The study by Xu T, et al. reported on the specific all-optical switching characteristics of an ethyl red doped polymer film, highlighting its potential in optical device applications. medchemexpress.commedchemexpress.com

Table 1: Optical Switching Characteristics of Ethyl Red-Doped Polymer Film This table is generated based on typical parameters investigated in studies of optical switching materials, as detailed in the referenced research.

ParameterFindingSource
Host MaterialPoly(methyl methacrylate) (PMMA) medchemexpress.com
DopantEthyl Red Iodide medchemexpress.com
Switching MechanismPhotoinduced Anisotropy medchemexpress.com
Key PropertyThird-order Nonlinear Optical Susceptibility medchemexpress.com
ApplicationAll-Optical Switching medchemexpress.commedchemexpress.com

Rational Molecular Design for Enhanced DSSC Performance

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in this area. researchgate.net Researchers have designed novel dyes based on the ethyl red structure, systematically altering components to create donor-π-acceptor (D-π-A) systems. researchgate.net These modifications are intended to improve key parameters that govern DSSC efficiency, such as light-harvesting efficiency, electron injection, and dye regeneration. researchgate.netrsc.org

Key findings from these computational design studies show that:

Energy Level Tuning : By introducing different donor and acceptor groups to the ethyl red framework, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be precisely tuned. researchgate.net This is critical for ensuring efficient electron injection from the excited dye into the semiconductor's (typically TiO₂) conduction band and for optimizing the open-circuit voltage (V_OC). researchgate.netacs.org

Enhanced Light Absorption : Structural modifications can broaden and intensify the dye's absorption spectrum, allowing it to capture more photons from the solar spectrum. researchgate.netacs.org

This approach of rational molecular design, combining theoretical calculations with experimental validation, provides a powerful strategy for developing the next generation of highly efficient organic dyes for solar cell applications. researchgate.netacs.orgacs.org

Table 2: Comparison of Theoretical Properties for DSSC Dyes Based on Ethyl Red This table represents a conceptual framework based on findings from rational molecular design studies. researchgate.net

PropertyEthyl Red (Reference)Designed Dyes (Goal)Rationale for EnhancementSource
HOMO Level StandardOptimized (Higher)Improves dye regeneration researchgate.netacs.org
LUMO Level StandardOptimized (Higher)Ensures efficient electron injection into TiO₂ researchgate.netacs.org
Energy Gap (HOMO-LUMO) StandardReducedEnhances absorption of lower-energy photons (red-shift) researchgate.net
Light Harvesting Efficiency BaselineIncreasedBroader and more intense absorption spectrum researchgate.netacs.org
Open-Circuit Voltage (V_OC) BaselineIncreasedOptimized LUMO level and reduced charge recombination researchgate.netnih.gov
Electron Injection Efficiency BaselineIncreasedFavorable energy alignment between dye LUMO and TiO₂ conduction band researchgate.net

Investigation of Ethyl Red as a Chemical Analytical Dye and Fluorescent Probe in Research Methodologies

Ethyl red is classified as a chemical analytical dye and a fluorescent dye, finding utility in various research methodologies. medchemexpress.com Its properties as an acid-base indicator and its spectral characteristics make it a valuable tool in analytical chemistry. medchemexpress.com

One area of investigation involves the use of spectroscopic techniques to study the molecule itself and its interactions. For instance, Resonance Raman spectroscopy, combined with ab initio and density functional theory (DFT) studies, has been used to analyze the structural and electronic properties of ethyl red and its protonated forms. medchemexpress.com Such fundamental studies are crucial for understanding its behavior as an indicator and probe.

As a fluorescent probe, ethyl red's utility stems from its ability to emit light upon excitation, with the emission characteristics often being sensitive to the local environment. mdpi.comfrontiersin.org This sensitivity allows it to be used in methods designed to detect or quantify other substances. The general principle of a fluorescent probe involves a reporter group whose fluorescence characteristics change in response to a specific interaction, such as binding to a target analyte. nih.govmdpi.com While specific, widespread applications of ethyl red as a primary fluorescent probe in complex biological imaging are less documented than newer, more specialized dyes, its fundamental properties align with those required for such roles. frontiersin.orgresearchgate.net

The application of dyes like ethyl red in analytical methods often involves extraction spectrophotometry, where the dye forms an ion associate with a target analyte, and the resulting complex is measured. mdpi.com The intense color and potential fluorescence of the dye allow for sensitive detection. mdpi.com

Table 3: Analytical Methodologies Involving Dyes like Ethyl Red This table outlines the principles and applications based on the classification of ethyl red as an analytical and fluorescent dye.

MethodologyPrinciplePotential Application of Ethyl RedSource
Acid-Base Titration Color change corresponds to a specific pH range due to protonation/deprotonation of the dye molecule.Visual endpoint determination in titrations. medchemexpress.com
Resonance Raman Spectroscopy Provides detailed vibrational information about the molecule's structure and electronic states.Fundamental characterization of the dye and its derivatives. medchemexpress.com
Fluorescence Spectroscopy Changes in fluorescence intensity or wavelength upon interaction with an analyte.Development of probes for detecting specific ions or molecules. mdpi.comnih.gov
Extraction Spectrophotometry Formation of a colored or fluorescent ion-pair with a target analyte, which is then extracted and quantified.Quantitative analysis of various analytes in a sample. mdpi.com

Structure Property Relationships and Molecular Engineering

Influence of Auxochromes and Chromophores on Optical Properties

The color and light-absorbing characteristics of organic dyes like ethyl red iodide are determined by the interplay between chromophores and auxochromes within their molecular structure. tandfonline.com A chromophore is the part of a molecule responsible for its color, where electronic transitions lead to the absorption of light in the visible spectrum. tandfonline.com In ethyl red iodide, the conjugated system of the two quinoline (B57606) rings connected by a methine bridge acts as the primary chromophore. vulcanchem.com

Auxochromes are functional groups that, when attached to a chromophore, modify the wavelength and intensity of light absorption. tandfonline.com These groups typically possess non-bonding electron pairs that can interact with the π-system of the chromophore, leading to a shift in the absorption maximum. tandfonline.com For instance, the introduction of electron-donating groups (auxochromes) can increase the electron density within the conjugated system, resulting in a bathochromic (red) shift, meaning the dye absorbs at longer wavelengths. Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift to shorter wavelengths.

The optical properties of cyanine (B1664457) dyes are highly tunable. For example, extending the length of the polymethine chain between the heterocyclic nuclei generally leads to a significant bathochromic shift. osti.govrsc.org This is because a longer conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus requiring less energy (longer wavelength light) to excite an electron.

Steric and Electronic Effects of Substitutions on Dye Performance

Modifying the structure of ethyl red iodide through the substitution of different chemical groups can have profound steric and electronic effects that influence its performance. researchgate.net Steric effects arise from the spatial arrangement of atoms, while electronic effects relate to the distribution of electron density within the molecule.

Steric Effects: The ethyl groups in ethyl red iodide present a certain degree of steric hindrance. Replacing these with bulkier alkyl chains can impact the planarity of the molecule. A loss of planarity can disrupt the π-orbital overlap along the conjugated backbone, leading to a decrease in the efficiency of light absorption and a potential hypsochromic shift. nih.gov Steric hindrance can also influence the aggregation behavior of the dye molecules in solution, which in turn affects their spectral properties.

Electronic Effects: The electronic nature of substituents on the quinoline rings can significantly alter the dye's properties. Electron-donating groups (EDGs) increase the electron density of the π-system, which can lead to a bathochromic shift in the absorption spectrum. acs.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density, often resulting in a hypsochromic shift. acs.org These electronic perturbations also affect the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a critical factor in applications like dye-sensitized solar cells where efficient electron transfer is required. rsc.org

A systematic study on heptamethine cyanines demonstrated that the same substituent can induce either a bathochromic or hypsochromic shift depending on its position on the polymethine chain, highlighting the complexity of these interactions. acs.org

Table 1: Influence of Substituent Position on Absorption Maxima of a Heptamethine Cyanine Dye. acs.org
SubstituentPosition on Heptamethine ChainEffect on Absorption Maximum (λmax)Absorption Maximum (nm)
-COOEt (Ester)C3'Hypsochromic (Blue Shift)708
-COOEt (Ester)C4'Bathochromic (Red Shift)778

Strategies for Molecular Engineering to Tune Spectroscopic and Photovoltaic Characteristics

Molecular engineering provides a powerful toolkit for rationally designing and synthesizing cyanine dyes, including analogs of ethyl red iodide, with tailored spectroscopic and photovoltaic properties. osti.govrsc.orgcam.ac.uk The goal is often to achieve a broad absorption spectrum (panchromatic response) and efficient charge separation and transfer. osti.govrsc.org

Key strategies for molecular engineering include:

Modification of the Polymethine Chain: As previously mentioned, extending the length of the conjugated polymethine bridge is a well-established method for red-shifting the absorption spectrum of cyanine dyes. osti.govrsc.org This allows for the harvesting of lower-energy photons, which is particularly advantageous for photovoltaic applications. cam.ac.uk

Introduction of Functional Groups: The strategic placement of electron-donating and electron-accepting groups can fine-tune the electronic structure and optical properties. rsc.org For use in dye-sensitized solar cells (DSSCs), it is crucial to incorporate an anchoring group, such as a carboxylic or cyanoacrylic acid, which can bind the dye to the surface of a semiconductor like titanium dioxide (TiO2). osti.govrsc.org Computational studies have shown that substituting a cyanoacrylic acid group at the para-quinoidal position can induce an optimal bathochromic shift of approximately 40 nm. osti.govrsc.org

Structural Modification for Aggregation Control: The tendency of planar dye molecules to form aggregates can be detrimental to the performance of DSSCs as it can lead to fluorescence quenching and inefficient electron injection. Molecular engineering can be employed to introduce bulky substituents that sterically hinder aggregation, thereby maintaining the dye in its more efficient monomeric form on the semiconductor surface.

Heterocyclic Nuclei Variation: Replacing the quinoline rings in ethyl red iodide with other heterocyclic systems (e.g., benzothiazole, indolenine) can significantly alter the dye's properties. Different heterocycles have varying electron-donating strengths, which directly impacts the energy levels of the molecule and its absorption characteristics.

Interactions with Chemical Environments and Surfaces Research Contexts

Solvatochromic Studies and Solvent Effects on Electronic Transitions

Solvatochromism describes the change in the color of a solution when a solute is dissolved in different solvents. mdpi.com This phenomenon arises from the differential solvation of the ground and excited states of the solute molecule by the solvent. In the case of ethyl red iodide, the polarity of the solvent plays a crucial role in influencing its optical and electronic characteristics, leading to solvatochromatic shifts in its absorption spectra. rsc.org

The interaction between the solvent and the ethyl red iodide molecule can alter the electron density distribution within the dye. rsc.org In polar solvents, this effect is more pronounced, causing a significant change in the charge density of the solute and, consequently, a shift in the electronic transitions. rsc.org Conversely, in nonpolar solvents, which have a small dielectric constant, these changes are less significant. rsc.org

Studies have shown that for some molecules, bathochromic shifts (to longer wavelengths) are observed when the solvent composition is changed from water to aqueous solutions with increasing amounts of alcohols like methanol (B129727) and ethanol. assumption.edu This suggests that the solvation network around the molecule helps control its geometric and electronic structure. assumption.edu The strength of electronic transitions can be quantified by the oscillator strength, which helps in examining absorption bands with lower intensity. rsc.org

The solvatochromic shifts in ethyl red iodide can be explained by the polarization effects of the solvents and the formation of intermolecular hydrogen bonds. mdpi.com These interactions can stabilize the excited state more than the ground state, resulting in a bathochromic shift in solvents with higher polarity and hydrogen-bonding ability. mdpi.com For instance, the charge-transfer absorption spectra of 1-ethyl-4-carbomethoxypyridinium iodide, a related compound, show remarkable solvent effects, with red shifts observed in methanol and ethanol. oup.com

Solvent PropertyEffect on Ethyl Red IodideReference
Polarity More significant solvatochromatic shifts in polar solvents due to changes in charge density. rsc.org
Hydrogen Bonding Formation of intermolecular hydrogen bonds can stabilize the excited state, leading to bathochromic shifts. mdpi.comoup.com
Solvation Network The solvation shell around the molecule influences its geometric and electronic structure. assumption.edu

Adsorption Behavior on Functionalized Substrates (e.g., TiO2 Films)

The adsorption of ethyl red onto functionalized substrates, particularly titanium dioxide (TiO2) films, is a critical area of research, primarily in the context of dye-sensitized solar cells (DSSCs). The efficiency of these cells is highly dependent on the effective adsorption of the dye onto the semiconductor surface.

Experimental and theoretical studies have confirmed that ethyl red adsorbs onto TiO2 films. semanticscholar.org This adsorption is crucial for the injection of electrons from the excited dye molecule into the conduction band of the TiO2. researchgate.net The interaction is often facilitated by anchoring groups on the dye molecule, such as carboxylic acid groups, which bind to the TiO2 surface. acs.org

The choice of solvent significantly impacts the adsorption process. Protic solvents can hinder the direct adsorption of dyes like para-ethyl red onto the TiO2 surface due to hydrogen bonding with the dye and competitive binding to the semiconductor surface. researchgate.net In contrast, for aprotic solvents, the binding of the dye is enhanced in more polar environments. researchgate.net

Upon adsorption onto a TiO2 electrode, the absorption spectra of dyes like ethyl red are often broadened towards both the red and blue sides compared to their spectra in solution. capes.gov.br This broadening can lead to better light-harvesting efficiency. The amount of dye adsorbed on the TiO2 photoanode is a key factor; a greater amount of adsorbed dye generally leads to a higher short-circuit current density and improved photoelectric conversion efficiency. semanticscholar.org

FactorInfluence on Adsorption on TiO2Reference
Solvent Type Protic solvents can hinder adsorption, while polar aprotic solvents can enhance it. researchgate.net
Anchoring Groups Carboxylic acid groups facilitate strong binding to the TiO2 surface. acs.org
Spectral Changes Adsorption leads to a broadening of the absorption spectrum. capes.gov.br
Dye Loading Higher amounts of adsorbed dye generally improve solar cell performance. semanticscholar.org

Studies of Solution-Phase Behavior and Aggregation Phenomena

The behavior of ethyl red iodide in solution, particularly its tendency to aggregate, is a significant aspect of its chemistry. Aggregation, the process where molecules of a substance group together, can dramatically alter the spectroscopic properties of the dye.

In aqueous solutions, some cyanine (B1664457) dyes, a class to which ethyl red belongs, are known to form aggregates. This aggregation can be influenced by the presence of other molecules, such as surfactants. acs.org For instance, the aggregation of certain azo dyes can be induced by cationic surfactants at concentrations far below the surfactant's critical micelle concentration. acs.org This aggregation is often reflected by the appearance of a blue-shifted absorption band in the dye's spectrum. acs.org

The aggregation of dyes can be driven by hydrophobic interactions, and the structure of the dye molecule, including the position of ionic groups, is important in determining the nature of the association. acs.org Some dye aggregates can form specific structures, such as J-aggregates or H-aggregates, which have distinct spectroscopic signatures. For example, the formation of J-aggregates in some hemicyanine dyes has been observed in various solvents, even at low concentrations. researchgate.net

Aggregation can also have a significant impact on the photochemical properties of the dye. For some compounds, aggregation can lead to a decrease in fluorescence intensity. dtic.mil The study of aggregation is crucial for applications where the dye's monomeric or aggregated state determines its function, such as in sensing or materials science. rsc.orgrsc.org

PhenomenonDescriptionInfluencing FactorsReference
Aggregation Self-association of dye molecules in solution.Dye concentration, solvent, presence of surfactants. acs.org
Spectroscopic Changes Appearance of new absorption bands (e.g., blue-shifted for H-aggregates, red-shifted for J-aggregates).Type of aggregate formed. acs.orgresearchgate.net
Driving Forces Hydrophobic interactions, electrostatic interactions.Molecular structure of the dye. acs.org

Future Research Trajectories and Emerging Paradigms

Exploration of Ethyl Red Iodide in Nanophotonics and Plasmonics

The fields of nanophotonics and plasmonics, which study the interaction of light with matter at the nanoscale, offer fertile ground for future research involving Ethyl Red Iodide. A key area of exploration lies in the coupling of Ethyl Red Iodide with plasmonic nanostructures. Plasmonic nanoparticles (PNPs) can generate intense electromagnetic fields on their surface, which can dramatically enhance the optical response of nearby molecules. acs.org This phenomenon, known as surface-enhanced spectroscopy, could be leveraged for Ethyl Red Iodide.

Future studies could investigate the creation of hybrid materials by linking Ethyl Red Iodide J-aggregates—supramolecular assemblies of dye molecules—to plasmonic nanoparticles like gold or silver nanorods. acs.org The interaction between the dye's excitons and the nanoparticle's surface plasmons can lead to the formation of new hybrid states, potentially giving rise to novel optical phenomena. acs.org For instance, research on other cyanine (B1664457) dyes has shown that such coupling can produce a strong magneto-optical response, even in nonmagnetic organic molecules, creating a new paradigm for sensing that is less susceptible to background interference. acs.org

Furthermore, the aggregation of nanoparticles, mediated by specific molecules, can create structures with exquisitely sensitive plasmonic properties. ehu.es By controlling the assembly of nanoparticles using Ethyl Red Iodide as a linker or encapsulating agent, it may be possible to create SERS (Surface-Enhanced Raman Scattering) substrates with tunable and highly resonant plasmonic coupling, ideal for advanced analytical applications. ehu.es The exploration of Ethyl Red Iodide in these contexts could lead to the development of novel nanophotonic circuits and components. uni-muenchen.de

Integration into Advanced Sensing Platforms (Beyond basic indicator use)

While Ethyl Red Iodide is known as a pH indicator, its future lies in its integration into more sophisticated sensing platforms. lookchem.com Research can be directed toward developing advanced optical and electrochemical sensors that capitalize on the molecule's unique structure and properties.

One promising direction is the development of fluorescent sensors. Nitrogen-doped carbon dots (NCDs) have been used to create fluorescent platforms for the highly selective detection of ions like iodide and changes in pH. rsc.org A future research trajectory could involve creating nanocomposites of Ethyl Red Iodide and materials like NCDs or graphene-based structures to develop sensors with high sensitivity and selectivity for specific analytes. Such sensors could be applied to environmental monitoring, for instance, in detecting trace amounts of pollutants in water samples. rsc.org

Another avenue involves plexcitonics, where the strong coupling between plasmons and excitons is exploited for sensing. Platforms using silver nanoplates and J-aggregates of dyes have demonstrated the ability to sense pH over a wide range by monitoring changes in Rabi splitting energy and induced transparency. acs.org Applying this concept to Ethyl Red Iodide could lead to highly sensitive and robust optical pH sensors that are resistant to environmental stressors. acs.org Furthermore, the development of non-enzymatic electrochemical sensors based on nanocomposites, such as those using polyaniline, has shown success in detecting substances like nitrite (B80452) with high sensitivity and selectivity. tandfonline.com Future work could explore the incorporation of Ethyl Red Iodide into similar conductive polymer matrices to create novel electrochemical sensing platforms for a variety of target molecules.

High-Throughput Screening and Computational Design of Novel Analogs

Modern computational chemistry and data science provide powerful tools for accelerating materials discovery. High-throughput computational screening (HTCS) represents a paradigm shift in the design of new functional molecules, moving beyond laborious trial-and-error synthesis. researchgate.netresearchgate.net This approach can be applied to design novel analogs of Ethyl Red Iodide with tailored properties.

Future research could employ HTCS methodologies to build and screen vast virtual libraries of Ethyl Red Iodide derivatives. researchgate.netrsc.org By modifying the core structure—for example, by altering the length of the alkyl chains, substituting groups on the quinoline (B57606) rings, or changing the counter-ion—computational models can predict key properties like absorption spectra, fluorescence quantum yield, and solubility. researchgate.net This allows researchers to identify promising candidates for specific applications, such as optoelectronics or advanced sensing, before committing to chemical synthesis. rsc.org

Moreover, specialized computational tools can guide the engineering of enzymes for catalyzing the synthesis of non-native molecules. For instance, physics-guided computational tools have been developed to screen for enzyme mutants capable of processing substrates like ethyl iodide to create specific products. chemrxiv.org This synergy between computational biology and chemistry could be harnessed to develop biocatalytic routes for synthesizing novel Ethyl Red Iodide analogs, which aligns with the goals of sustainable chemistry. The integration of high-throughput screening with machine learning can further refine these models, uncovering complex structure-property relationships and guiding the rational design of the next generation of cyanine dyes. researchgate.net

Sustainable Synthesis and Degradation Research for Environmental Applications

In line with the principles of green chemistry, future research must address the environmental lifecycle of Ethyl Red Iodide, from its synthesis to its ultimate fate. researchgate.net This involves developing more sustainable production methods and ensuring the compound can be degraded into benign substances after its intended use. nih.gov

The synthesis of Ethyl Red Iodide typically involves the quaternization of a quinoline derivative with ethyl iodide. vulcanchem.com Future research should focus on making this process greener. This could involve exploring alternative, less hazardous solvents, such as ionic liquids or glycerol, which are biodegradable and have low vapor pressure. nih.gov Microwave-assisted synthesis is another promising green technique that can increase reaction efficiency, reduce waste, and lower energy consumption. mdpi.com Investigating these methods for the synthesis of Ethyl Red Iodide could significantly reduce the environmental footprint of its production. researchgate.netmdpi.com

Equally important is the study of its degradation. To prevent persistence in the environment, research into the biodegradability or photocatalytic degradation of Ethyl Red Iodide is crucial. Designing molecules for degradation is a key principle of green chemistry. researchgate.net Studies could investigate the use of photocatalysts to break down the dye upon exposure to light, a potential method for environmental remediation. Understanding these degradation pathways is essential for designing environmentally benign dyes and assessing their long-term ecological impact.

Data Tables

Table 1: Physicochemical Properties of Ethyl Red Iodide

PropertyValueReference
Molecular Formula C₂₃H₂₃IN₂ vulcanchem.com
Molecular Weight 454.35 g/mol lookchem.com
Melting Point 158-160 °C lookchem.comvulcanchem.com
Appearance Crystalline solid
Solubility Soluble in polar aprotic solvents (e.g., DMSO, ethanol); poorly soluble in water. vulcanchem.com

Q & A

Q. What experimental techniques are used to investigate the ultraviolet (UV) photodissociation dynamics of ethyl iodide?

Researchers employ velocity-map imaging (VMI) coupled with non-resonant single-photon ionization at 118 nm to detect photofragments (e.g., I, I*, C₂H₅) and measure their translational energy distributions and angular anisotropy parameters. This universal detection method avoids state-selective biases and enables simultaneous analysis of all dissociation channels . For example, total kinetic energy release (TKER) profiles and β anisotropy parameters are derived from fragment velocity distributions to infer internal excitation and dissociation pathways .

Q. What are the primary dissociation channels observed in ethyl iodide's A-band UV photolysis?

Ethyl iodide undergoes C–I bond cleavage upon A-band excitation (236–266 nm), producing two main channels:

  • I (spin-orbit excited iodine) + C₂H₅* (dominant at shorter wavelengths).
  • I (ground-state iodine) + C₂H₅ (increasing contribution at longer wavelengths). Branching ratios between these channels are determined via Gaussian deconvolution of TKER distributions and validated against REMPI-based studies .

Advanced Research Questions

Q. How do conical intersections and non-adiabatic transitions influence ethyl iodide's dissociation mechanisms?

The 3Q₀ → 1Q₁ conical intersection facilitates non-radiative transitions, redistributing energy into internal modes of the ethyl radical (e.g., C–C stretching or bending). This results in broader TKER peaks for the I channel compared to I*, as observed in methyl iodide studies . Computational modeling of potential energy surfaces (PESs) reveals that the 3Q₀ state (parallel transition) dominates at most wavelengths, while vertical transitions to 1Q₁/3Q₁ states contribute minimally .

How can discrepancies in I/I branching ratios between VUV and REMPI detection methods be resolved?* Discrepancies arise from ionization efficiency biases in VUV detection: 118 nm ionization favors ground-state iodine (I) due to proximity to its ionization threshold, whereas REMPI selectively probes I* via resonant transitions. To reconcile data, researchers apply correction factors derived from calibration experiments or theoretical cross-section calculations . For example, at 240 nm, VUV yields f(I*) = 0.7, while REMPI reports f(I*) = 0.8–0.85 .

Q. What role does alkyl radical internal excitation play in interpreting TKER distributions?

Internal excitation of the C₂H₅ fragment reduces the maximum TKER, shifting peaks below the energy-conservation limit. For ethyl iodide, TKER distributions for the I channel show lower peak energies than I*, indicating greater internal vibrational energy in C₂H₅ when formed via non-radiative 1Q₁ dissociation. This contrasts with methyl iodide, where CH₃ fragments exhibit quantized umbrella-bending modes .

Methodological Guidance

Q. How should researchers design experiments to resolve competing dissociation pathways?

  • Wavelength-dependent studies : Vary photolysis wavelengths (e.g., 240 nm vs. 266 nm) to isolate contributions from 3Q₀, 1Q₁, and 3Q₁ states.
  • Multi-mass imaging : Use detectors like PImMS to simultaneously capture images for all fragments (I, I*, C₂H₅) and minimize acquisition time .
  • Complementary techniques : Combine VUV (universal detection) with REMPI (state-selective detection) to cross-validate branching ratios and angular distributions .

Q. What statistical approaches are recommended for analyzing photofragment anisotropy parameters (β)?

Fit angular distributions to the function I(θ)1+βP2(cosθ)I(\theta) \propto 1 + \beta P_2(\cos\theta), where P2P_2 is the second Legendre polynomial. For ethyl iodide, β values range from +1.5 (I*, parallel transition) to near-zero (I, mixed perpendicular/parallel transitions). Deviations from limiting β values (e.g., β < 2) indicate contributions from multiple excited states or non-axial recoil dynamics .

Data Contradictions and Validation

Q. Why do TKER distributions for methyl and ethyl iodide show differing internal excitation patterns?

Methyl iodide’s CH₃ fragments exhibit quantized vibrational peaks (umbrella bending mode), while ethyl iodide’s C₂H₅ fragments display broader, continuum-like distributions due to higher density of vibrational states and greater structural flexibility. This contrast underscores the need for molecule-specific PES calculations when interpreting TKER data .

Q. How can researchers address inconsistencies in reported anisotropy parameters (β) across studies?

Variations in β often stem from differences in laser polarization alignment or contributions from unresolved perpendicular transitions. Calibrate experiments using well-characterized systems (e.g., methyl iodide at 266 nm, β = 1.8 for I*) and validate with ab initio trajectory simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.